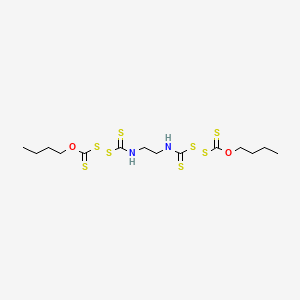
2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester: is a complex organic compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of thioic acid groups and esterification with butanol. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioic acid groups to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, the compound’s reactivity with thiol groups makes it useful for studying protein interactions and enzyme functions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry
In industrial applications, the compound is used in the production of specialty chemicals, coatings, and advanced materials.
作用机制
The mechanism by which 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester exerts its effects involves interactions with thiol groups in proteins and enzymes. These interactions can alter the function of the target molecules, leading to various biological and chemical effects. The pathways involved may include redox reactions and covalent modifications.
相似化合物的比较
Similar Compounds
- 2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-phenylhydrazide)
- 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dimethyl ester
Uniqueness
Compared to similar compounds, 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester stands out due to its specific ester groups, which influence its solubility, reactivity, and potential applications. The presence of butyl groups may also enhance its interactions with certain biological targets, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
109477-54-5 |
|---|---|
分子式 |
C14H24N2O2S8 |
分子量 |
508.9 g/mol |
IUPAC 名称 |
O-butyl [2-[(butoxycarbothioyldisulfanyl)carbothioylamino]ethylcarbamothioyldisulfanyl]methanethioate |
InChI |
InChI=1S/C14H24N2O2S8/c1-3-5-9-17-13(21)25-23-11(19)15-7-8-16-12(20)24-26-14(22)18-10-6-4-2/h3-10H2,1-2H3,(H,15,19)(H,16,20) |
InChI 键 |
WNMCEVBWQIEBOD-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=S)SSC(=S)NCCNC(=S)SSC(=S)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


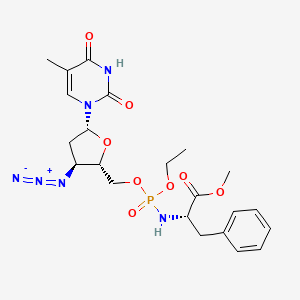
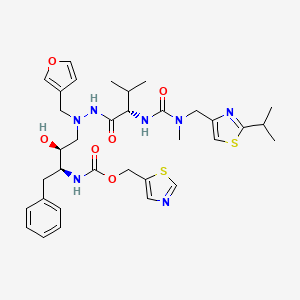
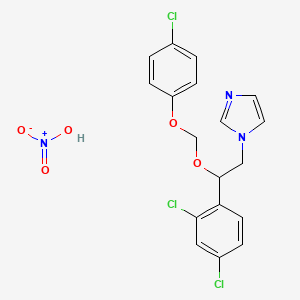
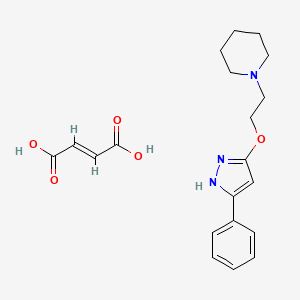
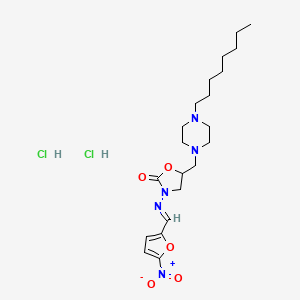
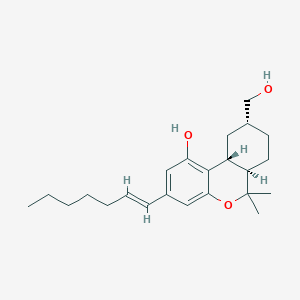
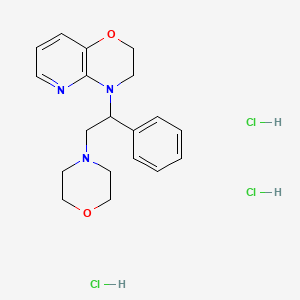
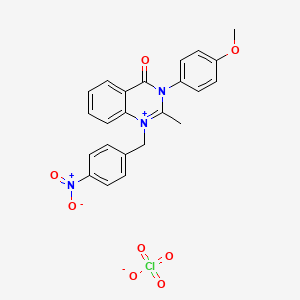
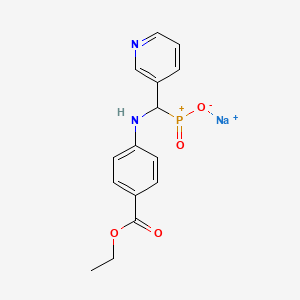
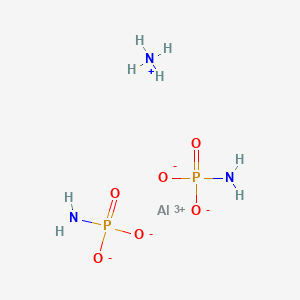
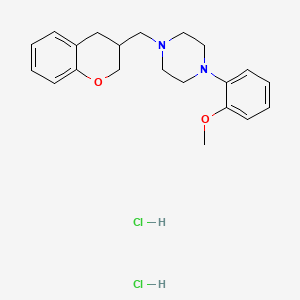
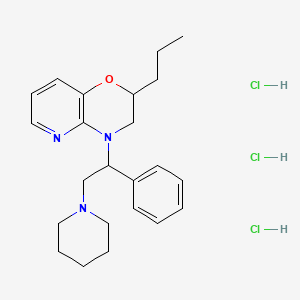
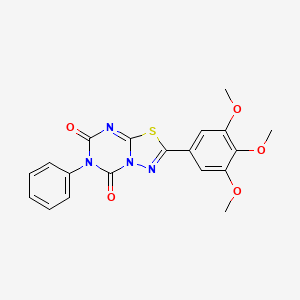
![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)
